N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-4-2-5-17(14-15)22-20(25)24-13-12-23-11-3-6-18(23)19(24)16-7-9-21-10-8-16/h2-11,14,19H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYBSBOPMDVGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amino Acid Derivatives
A common method involves cyclizing dipeptide-like precursors. For instance, diketopiperazine (DKP) intermediates can undergo aldol condensation with 1,3-dicarbonyl compounds or alkynyl aldehydes, followed by pyrrole annulation. In one study, Au(PPh)₃Cl/AgBF₄ catalyzed the 5-endo cyclization of aldol adducts to form bicyclic pyrrolodiketopiperazines in yields up to 68%. Adapting this to pyrrolo[1,2-a]pyrazine would require:
Oxidative Ring Closure
Patents describe oxidative methods for pyrrolopyrazines using peracids (e.g., p-nitroperbenzoic acid) in chloroform at 20°C. For example, oxidizing a piperazine precursor yielded pyrrolo[3,4-b]pyrazine derivatives, which could be functionalized further. This approach may require:
- Precursor : A substituted pyrazine with an adjacent amine group.
- Conditions : 5–10 mol% peracid in chlorinated solvents.
Carboxamide Functionalization
The N-(3-methylphenyl)carboxamide group is installed via amide bond formation.
Chloroformate-Mediated Coupling
A patent describes reacting hydroxy-pyrrolopyrazines with phenyl chloroformate in pyridine at 45°C to form phenoxycarbonyloxy intermediates. Subsequent reaction with 3-methylaniline would yield the carboxamide.
Direct Aminolysis
Activating the carboxylic acid (e.g., as an acid chloride) allows reaction with 3-methylaniline. For instance, treating pyrrolo[1,2-a]pyrazine-2-carbonyl chloride with the aniline in dichloromethane and triethylamine could achieve the coupling.
Integrated Synthetic Pathways
Combining the above steps, two routes emerge:
Route A: Cyclization-First Approach
Route B: Late-Stage Functionalization
- Prepare 1-(pyridin-4-yl)pyrrolo[1,2-a]pyrazine via nucleophilic substitution.
- Oxidize to the carboxylic acid using KMnO₄.
- Perform amide coupling with 3-methylaniline using EDC/HOBt.
Comparative Analysis of Methods
Challenges and Optimization Opportunities
- Cyclization Efficiency : Gold catalysts, while effective, are costly. Screening Fe or Cu catalysts could reduce expenses.
- Amide Coupling : EDCl/HOBt may outperform chloroformates in minimizing side reactions.
- Purification : Chromatography is often needed due to polar intermediates; crystallization conditions should be explored.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Pyrrolo[1,2-a]pyrazine Derivatives
- 7-Bromo-4-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-one (CAS: 1159982-97-4): Shares the pyrrolo[1,2-a]pyrazine core but replaces the carboxamide with a ketone group.
- N-(3-Methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide : The pyridine and 3-methylphenyl groups may improve π-π stacking and hydrophobic interactions in target binding.
Pyrazolo[3,4-b]pyridine Derivatives
- N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (): Features a pyrazolo[3,4-b]pyridine scaffold with phenyl and acetylhydrazide substituents. The planar pyridine-pyrazole system may confer stronger aromatic interactions but reduced solubility compared to the saturated pyrrolopyrazine core of the target compound .
- N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3): Higher molecular weight (374.4 g/mol) due to multiple methyl and phenyl groups, which could hinder blood-brain barrier penetration relative to the target compound’s simpler substituents .
Substituent Effects
- Trifluoromethyl and Chloro Groups : Compounds like 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS: 866137-49-7) utilize halogenated pyridines to enhance metabolic stability and electronegativity. The target compound’s pyridin-4-yl group lacks halogens, suggesting a trade-off between stability and synthetic accessibility .
- 3-Methylphenyl vs. The target compound’s 3-methylphenyl group prioritizes hydrophobic interactions over hydrogen bonding .
Pharmacological Implications
- Kinase Inhibition: Pyrimido[4,5-d]pyrimidinone derivatives (e.g., Compound 3b, ) with acrylamide warheads target covalent kinase inhibition.
- Solubility and Bioavailability : The saturated pyrrolopyrazine core in the target compound likely improves aqueous solubility compared to fully aromatic systems like pyrazolo[3,4-b]pyridines. For example, N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS: 900262-41-1) uses methoxy groups to enhance solubility, a strategy absent in the target compound .
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s pyrrole-carboxamide (35% yield, 98% purity), though the pyrrolopyrazine core may require additional cyclization steps .
- SAR Insights : Replacement of the pyridin-4-yl group with a trifluoromethylpyridine (as in ) could enhance potency but complicate synthesis. Conversely, substituting the 3-methylphenyl with a methoxy group (as in ) might improve solubility without sacrificing activity .
- Unresolved Questions : Direct biological data for the target compound is lacking. Future studies should evaluate its kinase selectivity, metabolic stability, and cytotoxicity relative to analogs like pyrazolo[3,4-b]pyridines .
Biological Activity
N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex heterocyclic compound with potential therapeutic applications. Its unique structural features enable it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in specific disease models, and structure-activity relationships (SAR).
Structural Characteristics
The compound features a pyrrolo[1,2-a]pyrazine core with a carboxamide functional group and substituents that enhance its biological activity. The presence of the pyridine ring is significant for its interactions with biological targets.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis and cell proliferation.
- Kinase Inhibition : Studies have highlighted its potential as a selective inhibitor of PKMYT1 kinase, which regulates CDK1 phosphorylation. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis in cancer models .
Efficacy in Cancer Models
The compound has demonstrated significant activity in various cancer cell lines. In vitro assays revealed the following IC50 values:
| Compound | Target | IC50 (μM) |
|---|---|---|
| This compound | PKMYT1 | 0.011 |
| Analog 22 | PKMYT1 | 0.69 |
| Analog 25 | PKMYT1 | 0.012 |
These results indicate that modifications to the structure can significantly affect potency against PKMYT1 .
Structure-Activity Relationship (SAR)
The SAR studies have been pivotal in understanding how different substitutions on the core structure influence biological activity. For instance:
- Alkyl Substitutions : Variations in the alkyl groups attached to the carboxamide nitrogen have shown variable impacts on potency. For example, replacing the NH2 group with a methyl group resulted in a dramatic increase in potency.
- Pyridine Modifications : Alterations in the pyridine ring also play a crucial role; certain substitutions enhance selectivity towards PKMYT1 over other kinases like EPHB3 .
Case Studies
Recent studies have explored the therapeutic potential of this compound in various disease models:
- Cancer Treatment : In preclinical models of breast cancer, the compound showed a significant reduction in tumor growth when administered at specific dosages.
- Neurodegenerative Diseases : There is emerging evidence suggesting that this compound may also have neuroprotective properties by modulating kinase activities involved in neuroinflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
